molecular formula C18H31N5O B5425254 3,7-dimethyl-11-[2-(1H-pyrazol-1-yl)butanoyl]-3,7,11-triazaspiro[5.6]dodecane

3,7-dimethyl-11-[2-(1H-pyrazol-1-yl)butanoyl]-3,7,11-triazaspiro[5.6]dodecane

Cat. No.: B5425254
M. Wt: 333.5 g/mol
InChI Key: XUZLYWMEWHBMFO-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic compound with three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazole-based compounds can undergo various reactions. For example, their reactions with primary amines can lead to the formation of corresponding enamino nitriles .


Physical and Chemical Properties Analysis

Pyrazole is a weak base, with a pKb of 11.5 . It’s a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some pyrazole-based compounds have been found to have high affinity in radioligand binding assays, suggesting potential therapeutic applications .

Safety and Hazards

Pyrazole compounds can have various safety and hazard profiles depending on their specific structures. For example, pyrazole itself has several hazard statements including H302, H311, H315, H318, H319, H335, H372, H412 .

Future Directions

The future directions for research into this compound would likely depend on its potential applications. For example, if it shows promise as a therapeutic agent, further clinical research could be conducted .

Properties

IUPAC Name

1-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecan-11-yl)-2-pyrazol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O/c1-4-16(23-12-5-9-19-23)17(24)22-11-6-10-21(3)18(15-22)7-13-20(2)14-8-18/h5,9,12,16H,4,6-8,10-11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZLYWMEWHBMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCN(C2(C1)CCN(CC2)C)C)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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